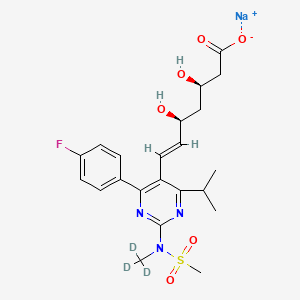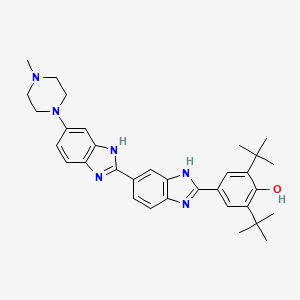
Imiloxan hydrochloride
説明
Imiloxan hydrochloride is a compound with the molecular formula C14H17ClN2O2 . It is used in scientific research and acts as a selective antagonist for the α2B adrenergic receptor . This has been useful for distinguishing the actions of the different α2 adrenergic subtypes .
Synthesis Analysis
The imidazole portion of imiloxan is prepared by the reaction of an imidate with the diethyl acetal of aminoacetaldehyde . N-Alkylation of the imidazole with ethyl iodide gives imiloxan .Molecular Structure Analysis
The molecular weight of Imiloxan hydrochloride is 280.75 g/mol . The IUPAC name is 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride . The InChI is 1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H .Chemical Reactions Analysis
Imiloxan hydrochloride is a moderately potent, but highly selective α2-adrenoceptor antagonist . It is the only reported selective antagonist at the α2B-adrenoceptor not having potent α1-adrenoceptor antagonist activity .Physical And Chemical Properties Analysis
Imiloxan hydrochloride is a white solid . It is soluble to 100 mM in water . The molecular weight is 280.75 g/mol and the formula is C14H17ClN2O2 .Relevant Papers There are several papers that support the biological activity of Imiloxan hydrochloride . These papers provide valuable insights into the properties and potential applications of this compound. For a more detailed analysis, it is recommended to review these papers directly.
科学的研究の応用
Alpha-2 Adrenoceptor Antagonist
Imiloxan hydrochloride is a moderately potent, but highly selective α2-adrenoceptor antagonist . It has been developed for depression in the 1980s . This property makes it useful in research related to the nervous system and mental health disorders.
Selective Antagonist for the α2B Adrenergic Receptor
Imiloxan acts as a selective antagonist for the α2B adrenergic receptor . This has been useful for distinguishing the actions of the different α2 adrenergic subtypes . This can be particularly useful in pharmacological research and drug development.
In Vitro Metabolism Studies
The in vitro metabolism of Imiloxan has been studied using modern analytical methods . Human and rat liver microsomes convert Imiloxan into a variety of metabolites, many of which are unstable and/or reactive . This makes Imiloxan a useful test molecule for defining the relationship between liver covalent binding and idiosyncratic toxicity .
Hypersensitivity Reactions
In Phase 1 clinical trials, Imiloxan dosing led to hypersensitivity reactions . This halted the molecule’s development. However, these reactions make Imiloxan a valuable compound in studying hypersensitivity and allergic reactions.
Drug Metabolism Structure Determination
Imiloxan has been used in the application of modern drug metabolism structure determination tools and assays . This helps in understanding how the drug is metabolized in the body and can guide the development of new drugs with improved metabolic profiles.
Protein Covalent Binding Studies
Imiloxan yields high protein covalent binding in microsomal assays . This property can be used in research to understand the mechanisms of protein binding and its implications in drug efficacy and toxicity.
作用機序
Target of Action
Imiloxan hydrochloride, also known as Imiloxan HCl, is a drug used in scientific research . It acts as a selective antagonist for the α2B adrenergic receptor . This receptor is one of the subtypes of α2 adrenergic receptors .
Mode of Action
As an antagonist, Imiloxan hydrochloride binds to the α2B adrenergic receptor, thereby inhibiting its function . This inhibition can help distinguish the actions of different α2 adrenergic subtypes .
Biochemical Pathways
The α2B adrenergic receptor is part of the adrenergic signaling pathway, which plays a crucial role in the cardiovascular system, including regulating heart rate and blood pressure . By selectively blocking the α2B subtype, Imiloxan hydrochloride can affect these physiological processes .
Result of Action
The molecular and cellular effects of Imiloxan hydrochloride’s action primarily involve the inhibition of the α2B adrenergic receptor . This inhibition can influence various physiological processes regulated by the adrenergic signaling pathway .
Action Environment
The action, efficacy, and stability of Imiloxan hydrochloride can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the physiological state of the individual, such as their cardiovascular health . Additionally, factors like temperature and pH could potentially impact the stability of the drug .
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDJPJNFVJXEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CC2COC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017546 | |
| Record name | Imiloxan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imiloxan hydrochloride | |
CAS RN |
86710-23-8, 81167-22-8 | |
| Record name | Imiloxan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imiloxan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMILOXAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72FO6ZLZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Imiloxan Hydrochloride, and how does it impact downstream signaling?
A: Imiloxan hydrochloride functions as an alpha 2-adrenoceptor antagonist [, ]. By binding to these receptors, it blocks the actions of neurotransmitters like norepinephrine, inhibiting their usual effects. This antagonism influences downstream signaling pathways associated with pain perception, among other physiological processes. For instance, research indicates that Imiloxan hydrochloride's blockade of spinal α2a-adrenoceptors contributes to its analgesic effects in inflammatory pain models [].
Q2: Can you describe the metabolic fate of Imiloxan Hydrochloride in humans?
A: Following oral administration, Imiloxan Hydrochloride is rapidly metabolized, primarily via oxidation reactions occurring on both the benzodioxane and imidazoyl rings []. These initial steps are followed by conjugation with glucuronic acid and sulfate groups. Notably, approximately 37-41% of the administered dose is excreted in the urine as three major metabolites: ±2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane-6/7-sulphonic acid, [±2-(1-ethyl-2-imidazoyl)methyl-1,4-benzodioxane- 6/7-ylium D-glucopyranoside]uronate, and a glucuronide conjugate of ±2-(1-ethyl-2-imidazoyl-4/5-hydroxy)methyl-1,4-benzodioxane [].
Q3: How does the administration of Imiloxan hydrochloride influence inflammatory pain, and what is the underlying mechanism?
A: Studies using a rat model of inflammatory pain demonstrated that Imiloxan hydrochloride effectively inhibited hyperalgesia []. This analgesic effect was specifically linked to its antagonism of spinal α2a-adrenoceptors and 5-HT1A receptors. The study suggests that Imiloxan hydrochloride's interaction with these receptors modulates neuronal signaling pathways in the spinal cord, ultimately reducing pain perception [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



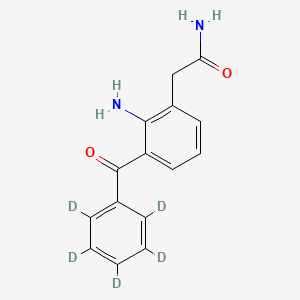
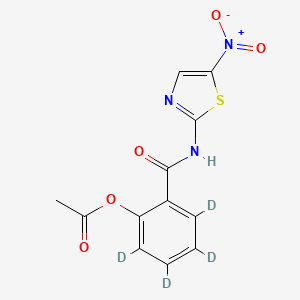



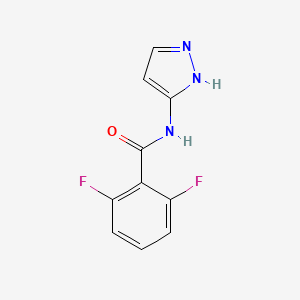
![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)
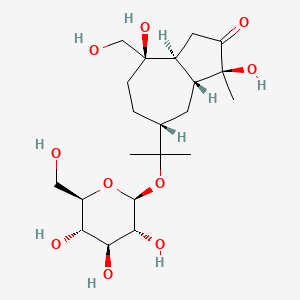

![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)
